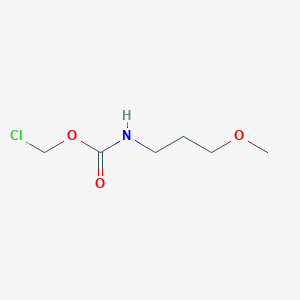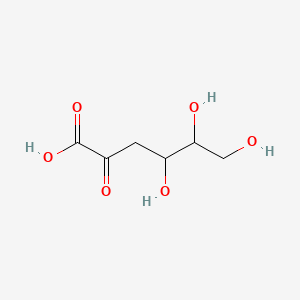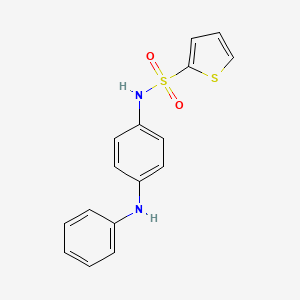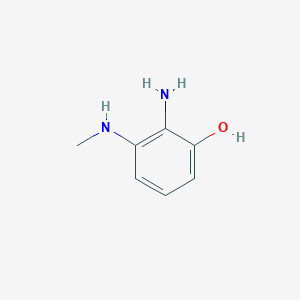
2-Amino-3-(methylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of amino and methylamino groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 2-nitrophenol, reduction with a suitable reducing agent like iron powder in the presence of hydrochloric acid can yield 2-amino-3-nitrophenol. Subsequent methylation using methylamine under controlled conditions results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, methylation, and purification through crystallization or distillation.
化学反応の分析
Types of Reactions
2-Amino-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
2-Amino-3-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in combination with other drugs to enhance efficacy.
作用機序
The mechanism of action of 2-Amino-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum sensing regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and virulence . The compound’s ability to modulate gene expression and disrupt bacterial communication pathways makes it a promising candidate for antimicrobial therapy.
類似化合物との比較
Similar Compounds
2-Amino-3-methylphenol: Similar in structure but lacks the methylamino group.
4-Amino-3-methylphenol: Differently substituted, with the amino group at the para position.
2-(Methylamino)phenol: Similar but lacks the additional amino group.
Uniqueness
2-Amino-3-(methylamino)phenol is unique due to the presence of both amino and methylamino groups, which confer distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation in bacteria sets it apart from other similar compounds .
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-amino-3-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-3-2-4-6(10)7(5)8/h2-4,9-10H,8H2,1H3 |
InChIキー |
ZNXARQKVXCQRPZ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=CC=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


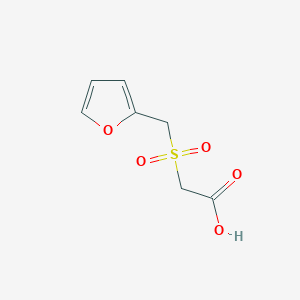
![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
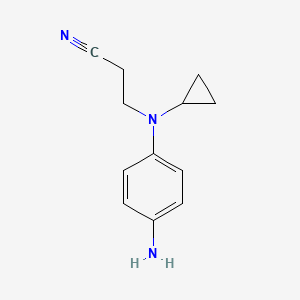
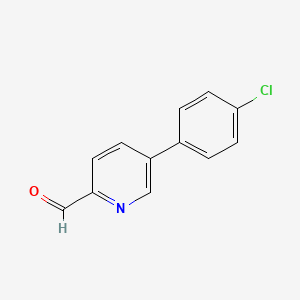
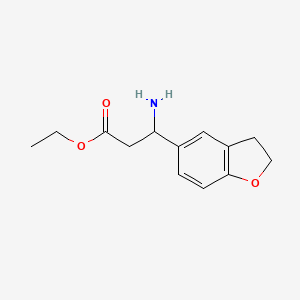
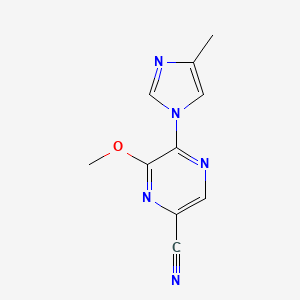
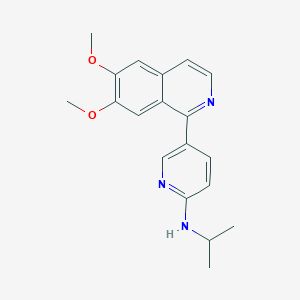
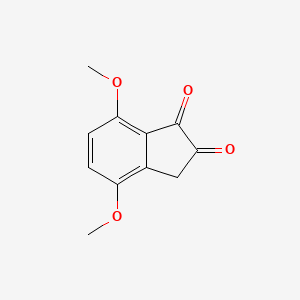
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
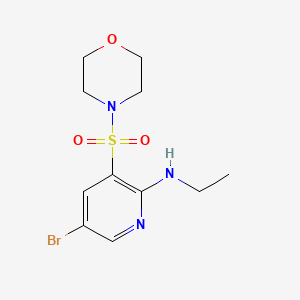
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
